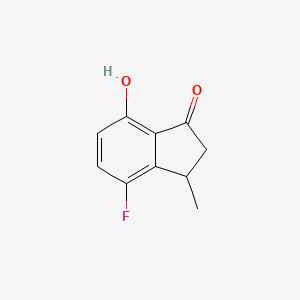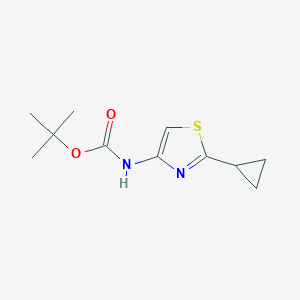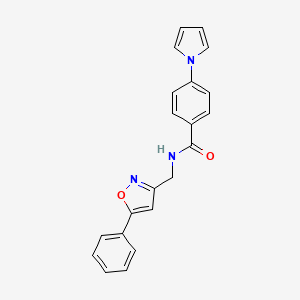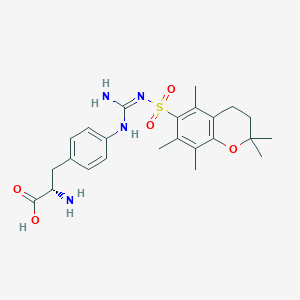![molecular formula C18H29N5O2 B2408196 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-60-1](/img/structure/B2408196.png)
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential and Receptor Affinity
A study by Chłoń-Rzepa et al. (2013) demonstrated the design of new 8-aminoalkyl derivatives of purine-2,6-dione, showing significant affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed anxiolytic and antidepressant properties in animal models, indicating their potential in treating psychiatric disorders. The modification of the arylalkyl/allyl substituent in position 7 of purine-2,6-dione opens up possibilities for designing new serotonin (5-HT) ligands with a preserved π electron system and lower molecular weight, contributing to the pharmacological field with new potential therapeutic agents (Chłoń-Rzepa et al., 2013).
Analytical and Structural Chemistry
In the realm of analytical and structural chemistry, the work of Latosinska et al. (2014) on methylxanthines provided insight into the topology of interactions in pharmaceutically relevant polymorphs. Through experimental and computational studies, the research highlighted the therapeutic potential of methylxanthines, elucidating the importance of intra- and intermolecular interactions for effective recognition and binding processes. This study underscores the role of structural analysis in understanding the pharmacological effects of compounds related to purine-2,6-dione derivatives (Latosinska et al., 2014).
Synthesis and Chemical Properties
Mangasuli et al. (2019) focused on the microwave-assisted synthesis of coumarin-purine hybrids, exploring their antioxidant activity and DNA cleavage capabilities. This study not only sheds light on the synthetic accessibility of purine derivatives but also their potential biological activities, paving the way for further exploration in drug development and chemical biology (Mangasuli et al., 2019).
Metal Complex Formation
Research by Shaker (2011) on mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with other ligands demonstrated the formation of complexes with potential for various applications, including catalysis and materials science. The study explored the coordination chemistry of purine derivatives, contributing to the understanding of their chemical properties and interactions with metal ions (Shaker, 2011).
Propriétés
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-12(2)10-23-14(11-22-9-7-6-8-13(22)3)19-16-15(23)17(24)21(5)18(25)20(16)4/h12-13H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRCTXBFMQDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)
![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)

![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)


![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)
![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)
![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2408131.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)
